Mavelertinib

Catalog No.
S547946
CAS No.
1776112-90-3
M.F
C18H22FN9O2
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mavelertinib

CAS Number

1776112-90-3

Product Name

Mavelertinib

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Molecular Formula

C18H22FN9O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N

SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF06747775; PF06747775; PF 06747775; PF6747775; PF 6747775; PF6747775; mavelertinib;

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C

Description

The exact mass of the compound Mavelertinib is 415.188 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mavelertinib is a small molecule inhibitor that targets a specific type of enzyme called a tyrosine kinase. Tyrosine kinases play a critical role in many cellular processes, including cell growth, proliferation, and differentiation. Mavelertinib works by blocking the activity of these enzymes, thereby disrupting these cellular processes [].

Scientific Research on Mavelertinib

  • Cancer Cell Lines

    Studies have been conducted to assess the effectiveness of Mavelertinib in inhibiting the growth and proliferation of various cancer cell lines, including those of lung cancer, colorectal cancer, and hepatocellular carcinoma [, , ].

  • Animal Models

    Mavelertinib's efficacy has been evaluated in animal models of cancer. These studies have shown promising results, with Mavelertinib demonstrating tumor growth suppression in these models [, ].

  • Clinical Trials

    Clinical trials are ongoing to evaluate the safety and efficacy of Mavelertinib in patients with different types of cancer. These trials will help determine the potential of Mavelertinib as a cancer treatment option [].

Mavelertinib is a novel compound classified as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor, or EGFR. It is particularly effective against various mutations associated with non-small cell lung cancer, including the L858R mutation and the T790M resistance mutation. The chemical formula for mavelertinib is C18H22FN9O2, and it features a reactive acrylamide functional group that facilitates covalent binding to its target proteins, enhancing its inhibitory effects on EGFR signaling pathways .

Mavelertinib acts as a selective inhibitor of the EGFR T790M mutant protein [, ]. Normally, EGFR requires binding with a specific molecule (epidermal growth factor) to activate its signaling pathway, leading to cell growth. TKIs like Mavelertinib bind to the ATP-binding pocket of the EGFR protein, preventing ATP (adenosine triphosphate) from binding. This disrupts the EGFR signaling cascade and halts uncontrolled cell proliferation. The selectivity of Mavelertinib for the T790M mutant is crucial as it minimizes potential side effects associated with inhibiting the wild-type EGFR protein in healthy cells [].

Mavelertinib operates mainly through covalent bonding with the cysteine residue in the ATP-binding site of the EGFR. This irreversible binding leads to prolonged inhibition of the receptor's activity, which is crucial in cancer therapy as it prevents downstream signaling that promotes tumor growth and survival. The chemical structure allows mavelertinib to form stable complexes with mutant forms of EGFR, effectively blocking their activity .

The compound exhibits potent antitumor activity, particularly in cancer cells harboring specific EGFR mutations. In vitro studies have demonstrated that mavelertinib effectively inhibits cellular proliferation in models expressing EGFR L858R, EGFR del19, and the T790M mutation. Its efficacy is attributed to its ability to disrupt critical signaling pathways involved in cell survival and proliferation, such as the RAS/RAF/MAPK pathway and the PI3K/AKT pathway .

Mavelertinib can be synthesized through a multi-step process involving several key reactions:

  • Formation of the Acrylamide Group: The initial step involves creating an acrylamide derivative that serves as a reactive moiety for covalent binding.
  • Cyclization Reactions: Subsequent cyclization reactions are performed to build the core structure of mavelertinib.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

The detailed synthetic route has been described in various studies, emphasizing its efficiency and reproducibility .

Mavelertinib is primarily being investigated for its applications in oncology, specifically for treating non-small cell lung cancer resistant to first- and second-generation EGFR inhibitors. Its ability to target resistant mutations makes it a promising candidate for overcoming therapeutic challenges associated with existing treatments . Additionally, research has explored its potential repurposing for other conditions, such as giardiasis, showcasing its versatile biological activity .

Interaction studies have revealed that mavelertinib can synergize with other inhibitors when used in combination therapies. For instance, when combined with allosteric inhibitors like JBJ-125, mavelertinib demonstrates enhanced potency against mutant forms of EGFR. These studies highlight the importance of understanding drug interactions to optimize therapeutic strategies and improve patient outcomes .

Several compounds share structural and functional similarities with mavelertinib. Below is a comparison highlighting their unique features:

Compound NameTargeted MutationsMechanism of ActionUnique Features
OsimertinibL858R, T790MIrreversible inhibitionFirst approved third-generation EGFR inhibitor
NaquotinibVarious EGFR mutationsATP-competitive inhibitorDistinct binding profile compared to mavelertinib
AfatinibMultiple EGFR mutationsIrreversible inhibitionBroad-spectrum activity against HER family receptors
ErlotinibL858R, del19ATP-competitive inhibitorFirst-generation EGFR inhibitor

Mavelertinib stands out due to its specific targeting of resistant mutations (e.g., T790M) and its unique covalent binding mechanism, which enhances its effectiveness against tumors that have developed resistance to other therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

415.18804914 g/mol

Monoisotopic Mass

415.18804914 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YXX2180047

Wikipedia

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Dates

Modify: 2023-08-15
1: Planken S, Behenna DC, Nair SK, Johnson TO, Nagata A, Almaden C, Bailey S,
2: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M

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